molecular formula C20H21N3O3 B14120447 2,5-Dioxo-N-phenyl-1-(2-phenylethyl)-4-imidazolidinepropanamide CAS No. 1214025-51-0

2,5-Dioxo-N-phenyl-1-(2-phenylethyl)-4-imidazolidinepropanamide

Cat. No.: B14120447
CAS No.: 1214025-51-0
M. Wt: 351.4 g/mol
InChI Key: VMKADVDXZMZSOM-UHFFFAOYSA-N
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Description

2,5-Dioxo-N-phenyl-1-(2-phenylethyl)-4-imidazolidinepropanamide is a complex organic compound that features a unique imidazolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxo-N-phenyl-1-(2-phenylethyl)-4-imidazolidinepropanamide typically involves multi-step organic reactions. One possible route could include the formation of the imidazolidine ring followed by the introduction of the phenyl and phenylethyl groups. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxo-N-phenyl-1-(2-phenylethyl)-4-imidazolidinepropanamide may undergo various chemical reactions including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

2,5-Dioxo-N-phenyl-1-(2-phenylethyl)-4-imidazolidinepropanamide could have several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 2,5-Dioxo-N-phenyl-1-(2-phenylethyl)-4-imidazolidinepropanamide would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other imidazolidine derivatives or compounds with similar functional groups. Examples could be:

  • 2,5-Dioxo-N-phenyl-4-imidazolidinecarboxamide
  • 2,5-Dioxo-N-phenyl-1-(2-methylphenyl)-4-imidazolidinepropanamide

Uniqueness

What sets 2,5-Dioxo-N-phenyl-1-(2-phenylethyl)-4-imidazolidinepropanamide apart could be its specific structural features, such as the phenylethyl group, which may confer unique chemical properties or biological activities.

Properties

CAS No.

1214025-51-0

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-phenylpropanamide

InChI

InChI=1S/C20H21N3O3/c24-18(21-16-9-5-2-6-10-16)12-11-17-19(25)23(20(26)22-17)14-13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,21,24)(H,22,26)

InChI Key

VMKADVDXZMZSOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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